4-(aminomethyl)-N-methylcyclohexanecarboxamide
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Overview
Description
4-(aminomethyl)-N-methylcyclohexanecarboxamide is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and a carboxamide group
Scientific Research Applications
4-(aminomethyl)-N-methylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-methylcyclohexanecarboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of cyclohexanecarboxylic acid.
Aminomethylation: The cyclohexanecarboxylic acid is then subjected to aminomethylation using formaldehyde and a primary amine, such as methylamine, under acidic conditions.
Amidation: The resulting aminomethylcyclohexanecarboxylic acid is then converted to the corresponding amide by reacting with an appropriate amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Oxidation of the compound can yield oxo derivatives.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzoic acid
- 4-(aminomethyl)benzamide
- N-methylcyclohexanecarboxamide
Uniqueness
4-(aminomethyl)-N-methylcyclohexanecarboxamide is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(aminomethyl)-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWTXYWHGFHGQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431022 |
Source
|
Record name | 4-(aminomethyl)-N-methylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-15-6 |
Source
|
Record name | 4-(aminomethyl)-N-methylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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